5-(2-Amino-2-phenylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-(2-Amino-2-phenylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-2-phenylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dioxane Ring: The initial step involves the formation of the 1,3-dioxane ring. This can be achieved through the acid-catalyzed cyclization of a diol with a ketone or aldehyde.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an amine reacts with a carbonyl compound in the presence of a reducing agent.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a Friedel-Crafts alkylation reaction, where an aromatic ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups within the dioxane ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethyl group could yield phenylacetic acid, while reduction of the dioxane ring carbonyls could produce diols.
Scientific Research Applications
Chemistry
In organic synthesis, 5-(2-Amino-2-phenylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione can serve as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the synthesis of pharmaceuticals and fine chemicals.
Biology and Medicine
This compound may exhibit biological activity due to its structural similarity to certain bioactive molecules. It could be investigated for potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry
In the materials science field, this compound could be used as a building block for the synthesis of polymers or other advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 5-(2-Amino-2-phenylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Phenylethanolamine: Shares the phenylethylamine structure but lacks the dioxane ring.
2,2-Dimethyl-1,3-dioxane-4,6-dione: Contains the dioxane ring but lacks the phenylethylamine moiety.
Amphetamine: Similar in having a phenylethylamine structure but differs significantly in its overall structure and properties.
Uniqueness
5-(2-Amino-2-phenylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to the combination of its dioxane ring and phenylethylamine structure
This compound’s unique structure and reactivity make it a valuable subject for further research and development in various scientific and industrial fields.
Properties
Molecular Formula |
C14H17NO4 |
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Molecular Weight |
263.29 g/mol |
IUPAC Name |
5-(2-amino-2-phenylethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C14H17NO4/c1-14(2)18-12(16)10(13(17)19-14)8-11(15)9-6-4-3-5-7-9/h3-7,10-11H,8,15H2,1-2H3 |
InChI Key |
HHALSYMJKXLKBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)CC(C2=CC=CC=C2)N)C |
Origin of Product |
United States |
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